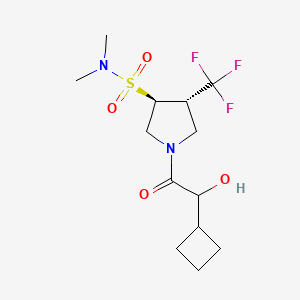![molecular formula C13H19N3O B7336983 5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7336983.png)
5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it has been reported to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to have anti-inflammatory and analgesic effects by reducing the production of prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide is its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide. One of the future directions is to study its potential use in the treatment of other types of cancer, such as lung cancer and pancreatic cancer. Another future direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility in water are also important future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide has been reported in various scientific research studies. The most common method involves the reaction of 3-(cyclopropylamino)-1-(2-ethylcyclopropyl)-1H-pyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF) as a solvent. The reaction mixture is then purified using column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has shown promising results in various scientific research studies, including the treatment of breast cancer, prostate cancer, and colon cancer. It has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-8-5-10(8)7-14-13(17)12-6-11(15-16-12)9-3-4-9/h6,8-10H,2-5,7H2,1H3,(H,14,17)(H,15,16)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGDTQCCIUAAP-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7336939.png)
![(1R,9S)-11-(3,5-dimethyl-1,2-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336944.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate](/img/structure/B7336969.png)
![[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7336972.png)
![3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide](/img/structure/B7336974.png)
![N-[[(2R)-oxolan-2-yl]methyl]-6-phenylpyridazine-4-carboxamide](/img/structure/B7336975.png)
![[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7336982.png)
![N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B7336986.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7337003.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-hydroxy-4-iodobenzamide](/img/structure/B7337011.png)
